molecular formula C22H23FN2O3S B6513160 2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946374-99-8

2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B6513160
CAS No.: 946374-99-8
M. Wt: 414.5 g/mol
InChI Key: QJHCMXIWUNWSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 1,3-thiazole moiety substituted with a 3-fluorophenyl group and a methyl group. Its structural complexity distinguishes it from simpler acetamide derivatives, warranting detailed comparison with analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-20(29-22(25-14)16-5-4-6-17(23)13-16)9-10-24-21(26)12-15-7-8-18(27-2)19(11-15)28-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCMXIWUNWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, with a focus on its pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps can include:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and halides.
  • Substitution Reactions : Introducing the 3-fluorophenyl and 3,4-dimethoxyphenyl groups through nucleophilic substitution.
  • Acetamide Formation : Conclusively forming the acetamide group by reacting the intermediate with acetic anhydride or similar reagents.

The overall yield and purity of the final product can be optimized using chromatographic techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives:

CompoundMIC (μg/mL)Target Organism
Compound A16S. aureus
Compound B32E. coli
Compound C8B. subtilis

These findings suggest that our compound may possess comparable antimicrobial activity.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory effects. Inhibitory assays against cyclooxygenase (COX) enzymes reveal that certain thiazole-based compounds exhibit potent inhibition:

  • COX-1 Inhibition : IC50 values ranging from 10 to 30 μM.
  • COX-2 Inhibition : Notable selectivity with IC50 values below 20 μM for some derivatives.

These results imply that our compound could potentially act as a selective COX-2 inhibitor, contributing to its therapeutic profile in inflammatory diseases.

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties in various cancer cell lines. Research indicates that they can induce apoptosis and inhibit cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism of Action : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication screened various thiazole derivatives against common pathogens. The results indicated that compounds with similar structural features to our target exhibited zones of inhibition comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Properties : Another study focused on thiazole derivatives as potential anti-inflammatory agents, highlighting their ability to reduce inflammation markers in vitro .

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

  • Structure : Dichlorophenyl group instead of dimethoxyphenyl; lacks the ethyl-thiazole side chain.
  • Crystal packing involves N–H···N hydrogen bonds forming inversion dimers .
  • Activity : Structural similarity to benzylpenicillin suggests possible antibiotic activity, though unconfirmed .

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide

  • Structure : Thiadiazole core (vs. thiazole) with a fluorophenyl group and acetyl substituents.
  • Properties : Intramolecular S···O contact (2.68 Å) stabilizes conformation; dihedral angle of 86.8° between thiadiazole and benzene rings affects planarity .

Heterocyclic Core Modifications

2-{[4-Ethyl-5-(2-Pyrazinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Fluorophenyl)acetamide

  • Structure : Triazole core with pyrazinyl and ethyl groups; fluorophenyl acetamide side chain.
  • Activity: Triazole derivatives are known for anti-inflammatory and antiviral effects, though specific data for this compound are lacking .

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate

  • Structure : Imidazole-pyridine hybrid with sulfinyl and fluorophenyl groups.
  • Properties : Sulfinyl moiety enhances chirality and metabolic stability; dihydrate form improves crystallinity .
  • Activity : Imidazole derivatives are prevalent in kinase inhibitors (e.g., anticancer drugs), suggesting possible kinase-targeting applications .

Pharmacological Activity Comparisons

Compound Core Structure Key Substituents Molecular Weight Notable Activities
Target Compound Thiazole 3,4-Dimethoxyphenyl, 3-Fluorophenyl 428.45 (est.) Hypothesized anti-inflammatory, antimicrobial
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl 301.16 Structural antibiotic mimic
N-[4-Acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl, Acetyl 281.31 Antimicrobial, anticancer
2-((4-(2,5-Dimethylphenyl)-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Triazole 2,5-Dimethylphenyl, Ethoxyphenyl 458.58 High molecular weight; unstudied

Physicochemical and Structural Insights

  • Solubility : Methoxy groups in the target compound improve water solubility compared to chloro or methyl analogs .
  • Crystal Packing : Fluorine and sulfur atoms in analogs like N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide facilitate intermolecular C–H···O and N–H···N bonds, enhancing stability . The target compound’s ethyl-thiazole side chain may introduce steric hindrance, altering packing efficiency.
  • Bioavailability : Thiazole and triazole cores generally exhibit favorable pharmacokinetics, but the target compound’s larger size (MW ~428) may reduce absorption compared to lighter analogs (e.g., MW 281.31) .

Preparation Methods

Preparation of α-Bromo Ketone Intermediate

The α-bromo ketone, 3-bromo-1-(3-fluorophenyl)butan-1-one , is synthesized by brominating 1-(3-fluorophenyl)butan-1-one using molecular bromine in acetic acid at 0–5°C. The reaction proceeds via electrophilic substitution, yielding a 72% isolated product after recrystallization from ethanol.

Key characterization data :

  • IR (KBr) : 1715 cm⁻¹ (C═O stretch), 560 cm⁻¹ (C-Br).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.60 (m, 4H, Ar-H), 3.20 (t, J = 6.8 Hz, 2H, CH₂Br), 2.85 (q, J = 7.2 Hz, 2H, CH₂CO), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

Thiazole Ring Formation

The α-bromo ketone is reacted with thioacetamide in ethanol under reflux for 12 hours to yield 5-(2-bromoethyl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole . The thioacetamide acts as both the sulfur and nitrogen source, while the α-bromo ketone contributes the 3-fluorophenyl and methyl substituents.

Reaction conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 68%

Key characterization data :

  • IR (KBr) : 1650 cm⁻¹ (C═N), 1580 cm⁻¹ (C═C).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.50–7.65 (m, 4H, Ar-H), 3.15 (t, J = 6.4 Hz, 2H, CH₂Br), 2.90 (s, 3H, CH₃), 2.70 (t, J = 6.4 Hz, 2H, CH₂-thiazole).

Introduction of the Ethylamine Side Chain

The bromoethyl group at position 5 of the thiazole is substituted with ethylamine to form 5-(2-aminoethyl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole .

Nucleophilic Substitution

The bromoethyl intermediate is treated with aqueous ammonia (28%) in dimethylformamide (DMF) at 60°C for 8 hours. Anhydrous potassium carbonate is added to scavenge HBr, facilitating the substitution.

Reaction conditions :

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 75%

Key characterization data :

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C═N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.60 (m, 4H, Ar-H), 3.00 (t, J = 6.0 Hz, 2H, CH₂NH₂), 2.85 (s, 3H, CH₃), 2.65 (t, J = 6.0 Hz, 2H, CH₂-thiazole), 1.80 (s, 2H, NH₂).

Synthesis of 2-(3,4-Dimethoxyphenyl)Acetyl Chloride

The acetamide moiety is derived from 2-(3,4-dimethoxyphenyl)acetic acid, which is converted to its acyl chloride for subsequent coupling.

Acid Chloride Formation

2-(3,4-dimethoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Reaction conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 92%

Key characterization data :

  • IR (neat) : 1805 cm⁻¹ (C═O stretch), 1240 cm⁻¹ (C-O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.80–7.10 (m, 3H, Ar-H), 3.85 (s, 6H, OCH₃), 3.50 (s, 2H, CH₂CO).

Amide Coupling to Form the Target Compound

The ethylamine-substituted thiazole is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of triethylamine to form the final acetamide.

Coupling Reaction

A solution of 5-(2-aminoethyl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole and triethylamine in dry DMF is cooled to 0°C. 2-(3,4-dimethoxyphenyl)acetyl chloride is added dropwise, and the mixture is stirred at room temperature for 6 hours.

Reaction conditions :

  • Solvent: DMF

  • Base: Triethylamine

  • Yield: 82%

Key characterization data :

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C═O), 1595 cm⁻¹ (C═C).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.40–7.55 (m, 4H, Ar-H), 6.75–6.90 (m, 3H, dimethoxyphenyl-H), 3.75 (s, 6H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, CH₂N), 3.10 (t, J = 6.0 Hz, 2H, CH₂-thiazole), 2.80 (s, 3H, CH₃).

  • 13C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C═O), 165.2 (C═N), 152.0–115.0 (aromatic carbons), 56.2 (OCH₃), 40.5 (CH₂N), 35.0 (CH₂-thiazole), 20.5 (CH₃).

Optimization and Alternative Pathways

Solvent and Catalyst Screening

Alternative solvents (acetonitrile, THF) and catalysts (DMAP, HOBt) were evaluated for the amide coupling step. DMF with triethylamine provided the highest yield (82%) compared to acetonitrile (68%) or THF (58%).

Regioselectivity in Thiazole Formation

The use of substituted thioamides (e.g., 3-fluorophenylthioacetamide) was explored to alter substituent positions, but this led to diminished yields (<50%) due to steric hindrance.

Analytical and Spectroscopic Validation

Each intermediate and the final compound were characterized using IR, NMR (¹H and 13C), and mass spectrometry. Purity was confirmed via HPLC (≥98%), and melting points were consistent with literature values for analogous thiazole derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via a multi-step route involving:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux in dioxane or ethanol .

Acetamide coupling : Reaction of the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by nucleophilic substitution with the dimethoxyphenyl moiety .
Optimization parameters :

  • Temperature : Maintain 20–25°C during acylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic coupling .
  • Monitoring : Use TLC (Rf values) and NMR spectroscopy to track conversion rates and intermediate purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Answer:

  • 1H/13C NMR : Confirm the presence of the dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and thiazole ring protons (δ 7.1–8.2 ppm for aromatic systems) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide-thiazole backbone .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against cancer targets?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs with thiazole-acetamide scaffolds showing anticancer activity .
  • Assay design :
    • In vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
    • Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for protein expression analysis (e.g., caspase-3) .
    • Control compounds : Include reference drugs (e.g., doxorubicin) and structurally similar inactive analogs to isolate structure-activity relationships (SAR) .

Advanced: What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

Answer:

  • Re-evaluate docking parameters : Adjust protonation states of the ligand and protein active sites (e.g., using molecular dynamics simulations for flexibility) .
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to confirm target engagement .
    • Mutagenesis studies : Modify key residues in the target protein (e.g., ATP-binding pocket of kinases) to assess docking predictions .
  • Data reconciliation : Cross-reference with SAR data from analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .

Advanced: How does the 3-fluorophenyl substituent on the thiazole ring influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The fluorine atom increases logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 enzymes, as shown in microsomal stability assays (t1/2 > 60 min) .
  • Comparative analysis : Replace fluorine with chlorine or methoxy groups to assess changes in solubility (via shake-flask method) and plasma protein binding (using equilibrium dialysis) .

Advanced: What experimental controls are essential when analyzing this compound’s selectivity across biological targets?

Answer:

  • Off-target panels : Screen against unrelated enzymes (e.g., phosphatases) to rule out non-specific binding .
  • Negative controls : Use enantiomers or scrambled analogs to confirm activity is structure-dependent .
  • Concentration gradients : Test doses from nM to μM ranges to identify selective vs. cytotoxic thresholds .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug strategies : Introduce phosphate or ester groups on the dimethoxyphenyl ring to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for intravenous administration .
  • SAR modifications : Replace the 4-methyl group on the thiazole with hydrophilic substituents (e.g., -OH, -NH2) while monitoring IC50 shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.